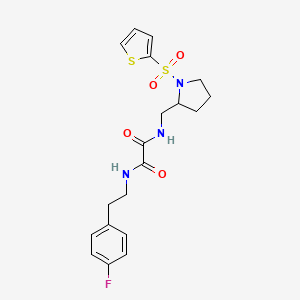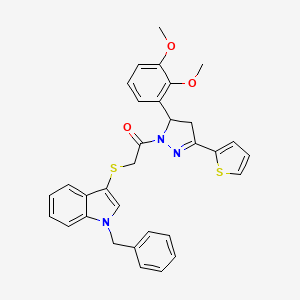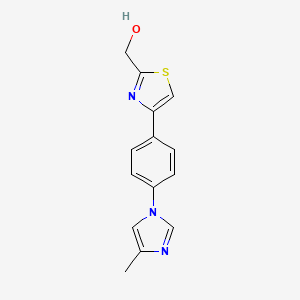![molecular formula C16H14ClNO4S B2823574 N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide CAS No. 2034490-96-3](/img/structure/B2823574.png)
N-([2,2'-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is a complex organic compound that features a bifuran moiety linked to a benzenesulfonamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide typically involves multiple steps:
-
Formation of the Bifuran Moiety: : The bifuran unit can be synthesized through the coupling of two furan rings. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid reacts with a furan halide in the presence of a palladium catalyst and a base.
-
Sulfonamide Formation: : The sulfonamide group is introduced by reacting 3-chloro-2-methylbenzenesulfonyl chloride with an amine derivative of the bifuran. This reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
-
Final Coupling: : The final step involves coupling the bifuran moiety with the sulfonamide intermediate. This can be done using a nucleophilic substitution reaction where the bifuran derivative reacts with the sulfonamide under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent production, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
-
Oxidation: : The bifuran moiety can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide. This can lead to the formation of diketone derivatives.
-
Reduction: : The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
-
Substitution: : The chloro group on the benzene ring can participate in nucleophilic aromatic substitution reactions, where it is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Bases: Triethylamine, sodium hydroxide.
Catalysts: Palladium on carbon, palladium acetate.
Major Products Formed
Oxidation: Diketone derivatives of the bifuran.
Reduction: Amino derivatives of the nitro group.
Substitution: Various substituted benzenesulfonamides depending on the nucleophile used.
科学的研究の応用
N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide has several applications in scientific research:
-
Medicinal Chemistry: : This compound can be explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets through its bifuran and sulfonamide functionalities.
-
Materials Science: : The unique electronic properties of the bifuran moiety make this compound a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
-
Biological Studies: : The compound can be used as a probe to study enzyme interactions, particularly those involving sulfonamide-binding sites.
-
Chemical Synthesis: : It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.
作用機序
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the sulfonamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-furylmethyl)-3-chloro-2-methylbenzenesulfonamide: Similar structure but with a single furan ring.
N-(2-thienylmethyl)-3-chloro-2-methylbenzenesulfonamide: Contains a thiophene ring instead of a furan ring.
N-(2-pyridylmethyl)-3-chloro-2-methylbenzenesulfonamide: Features a pyridine ring.
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide is unique due to the presence of the bifuran moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for applications that require specific electronic characteristics and reactivity profiles.
By understanding the synthesis, reactivity, and applications of N-([2,2’-bifuran]-5-ylmethyl)-3-chloro-2-methylbenzenesulfonamide, researchers can explore its full potential in various scientific domains.
特性
IUPAC Name |
3-chloro-N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4S/c1-11-13(17)4-2-6-16(11)23(19,20)18-10-12-7-8-15(22-12)14-5-3-9-21-14/h2-9,18H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCVFVPGNWZTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
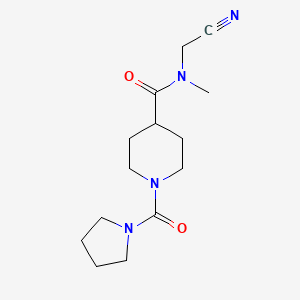

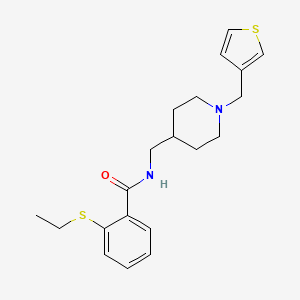
![4-[2-CHLORO-5-(4-PHENYLPIPERAZINE-1-CARBONYL)BENZENESULFONYL]MORPHOLINE](/img/structure/B2823498.png)


![2-{4-Methyl-2,5-dioxo-4-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]imidazolidin-1-yl}acetonitrile](/img/structure/B2823502.png)


![5-Ethyl-4-methyl-6-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2823506.png)
